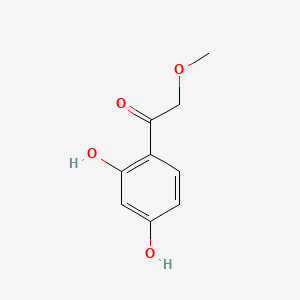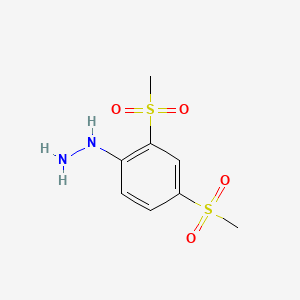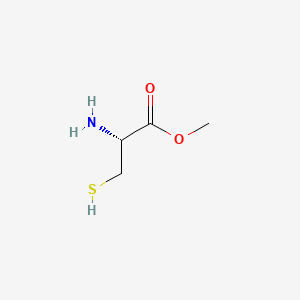
3-メチルチオフェン酢酸メチル
概要
説明
Methyl 3-thienylacetate (MTA) is a naturally occurring compound found in a variety of plants, fungi, and bacteria. MTA is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of a variety of compounds and has been found to have a number of biological activities. MTA has been studied for its potential applications in the medical field, including in vivo and in vitro research.
科学的研究の応用
医薬品化学
チオフェン系アナログ、特に3-メチルチオフェン酢酸メチルは、多くの科学者から潜在的な生物活性化合物のクラスとして注目されています . チオフェン系アナログは、医薬品化学者にとって様々な生物学的効果を持つ高度な化合物を改善するために重要な役割を果たしています . チオフェン誘導体は、抗癌 、抗炎症 、抗菌 、降圧 、抗動脈硬化などの多くの薬理学的特性を示します .
工業化学
チオフェン誘導体は、工業化学および材料科学において、腐食防止剤として使用されています . チオフェン誘導体は、合成への応用範囲が広く、生物学的活性も高いため、医薬品化学者はこれらを活用して、新しい薬剤の発見に向けた新しいアプローチを計画、組織化、実装することが可能になります .
有機半導体
チオフェンを介した分子(3-メチルチオフェン酢酸メチルを含む)は、有機半導体の発展において重要な役割を果たしています . これらの分子は、生物学的および生理学的機能に関して、著しく効果的な化合物です .
有機電界効果トランジスタ(OFET)
チオフェン環系を持つ分子は、有機電界効果トランジスタ(OFET)の製造に使用されます . この用途は、特にエレクトロニクス分野において重要です。
有機発光ダイオード(OLED)
チオフェン誘導体は、有機発光ダイオード(OLED)の製造にも使用されます . OLEDは、テレビ画面、コンピュータモニタ、スマートフォン、携帯型ゲーム機、PDAなどのデバイスのデジタルディスプレイの作成に使用されます。
チオフェン誘導体の合成
チオフェン誘導体(3-メチルチオフェン酢酸メチルを含む)の合成は、化学研究の関心の対象となっています . ゲワルト反応、パール・クノール反応、フィッセルマン反応、ヒンズベルグ反応などの様々な方法が使用されています .
気相熱化学
3-メチルチオフェン酢酸メチルは、気相熱化学においても研究されています . これは、化学反応の基礎となるエネルギーとその変換に関する研究です。
凝縮相熱化学
気相熱化学に加えて、3-メチルチオフェン酢酸メチルは、凝縮相熱化学においても研究されています . これは、凝縮相(固体または液体)におけるエネルギーに関する研究であり、物質の物理的性質を理解するために不可欠です。
In Vivo
Methyl 3-thienylacetate has been studied for its potential use as an anti-cancer agent. Studies have shown that Methyl 3-thienylacetate is able to inhibit the growth of cancer cells in vivo. It has also been studied for its potential use in the treatment of bacterial and viral infections.
In Vitro
Methyl 3-thienylacetate has been studied for its potential use as an anti-inflammatory agent. Studies have shown that Methyl 3-thienylacetate is able to inhibit the production of pro-inflammatory cytokines in vitro. It has also been studied for its potential use in the treatment of neurological disorders.
作用機序
C7H8O2SC_7H_8O_2SC7H8O2S
. This compound has been the subject of various studies due to its potential biological activities. Here, we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
It’s known that thiophene derivatives play a vital role in the advancement of organic semiconductors .
Mode of Action
Thiophene derivatives are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Thiophene derivatives are known to be involved in various synthetic methods such as gewald, paal–knorr, fiesselmann, and hinsberg synthesis .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
生物活性
Methyl 3-thienylacetate has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and antioxidant activities.
Biochemical and Physiological Effects
Methyl 3-thienylacetate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, to inhibit the growth of cancer cells, and to act as an antioxidant. Methyl 3-thienylacetate has also been found to act on a number of pathways in the body, including the immune system, the nervous system, and the cardiovascular system.
実験室実験の利点と制限
Methyl 3-thienylacetate has a number of advantages and limitations for lab experiments. Methyl 3-thienylacetate is a volatile liquid, making it easy to store and transport. It is also relatively inexpensive, making it cost-effective for research. However, Methyl 3-thienylacetate is highly toxic and should be handled with care.
将来の方向性
Methyl 3-thienylacetate has a number of potential future applications in the medical field. It has potential applications in the treatment of cancer, bacterial and viral infections, and neurological disorders. Methyl 3-thienylacetate could also be studied for its potential use in the treatment of autoimmune diseases, cardiovascular diseases, and other diseases. Methyl 3-thienylacetate could also be studied for its potential use as an antioxidant and anti-inflammatory agent. Methyl 3-thienylacetate could also be studied for its potential use in drug delivery systems, such as nanotechnology and liposomes. Finally, Methyl 3-thienylacetate could be studied for its potential use in gene therapy.
特性
IUPAC Name |
methyl 2-thiophen-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGRWVULDSXQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130269-18-0 | |
| Record name | 3-Thiopheneacetic acid, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130269-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60207119 | |
| Record name | Methyl 3-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58414-52-1 | |
| Record name | 3-Thiopheneacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58414-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-thienylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058414521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-thienylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 2-(thiophen-3-yl)acetate in the context of polymer chemistry?
A: Methyl 2-(thiophen-3-yl)acetate serves as a crucial monomer in the synthesis of functionalized polythiophenes. [, ] These polymers are of significant interest due to their unique electronic and optical properties, making them suitable for various applications.
Q2: How can Methyl 2-(thiophen-3-yl)acetate be utilized to develop novel materials?
A: Research has demonstrated the use of Methyl 2-(thiophen-3-yl)acetate as a starting material for the creation of cationic polythiophenes. [] This is achieved through post-polymerization functionalization, where the methyl ester group in the polymer allows for further chemical modifications. The resulting cationic polythiophenes exhibit DNA-binding properties, highlighting their potential as components in gene delivery systems. []
Q3: What other research has been conducted using Methyl 2-(thiophen-3-yl)acetate as a building block?
A: Studies have explored the copolymerization of Methyl 2-(thiophen-3-yl)acetate with other thiophene derivatives, like 2,2′-bithiophene and 3-methylthiophene. [] This copolymerization allows for the fine-tuning of polymer properties, paving the way for the development of materials with tailored characteristics for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

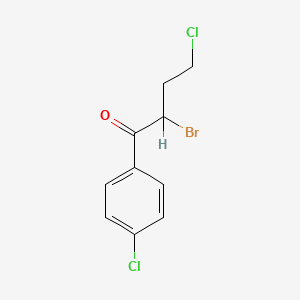

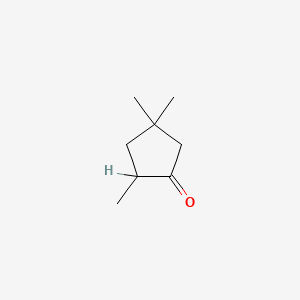


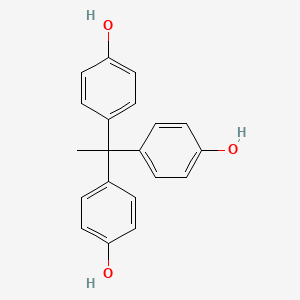
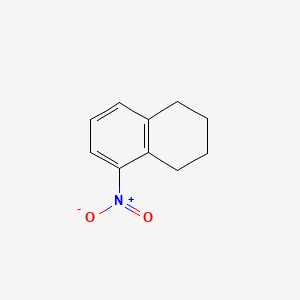
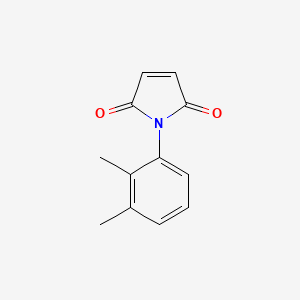
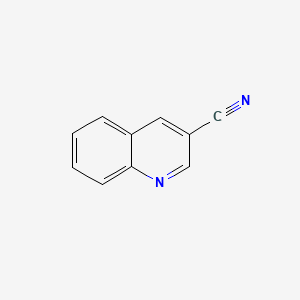
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)
